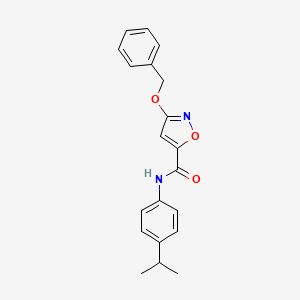

3-(benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

3-phenylmethoxy-N-(4-propan-2-ylphenyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-14(2)16-8-10-17(11-9-16)21-20(23)18-12-19(22-25-18)24-13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZVUKSSCMKNRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Amidation: The carboxylic acid group on the isoxazole ring can be converted to an amide using an amine (4-isopropylphenylamine) and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, forming benzaldehyde derivatives.

Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form different structures.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Open-chain derivatives of the isoxazole ring.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a drug candidate for treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The benzyloxy and isopropylphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

3-(benzyloxy)-N-phenylisoxazole-5-carboxamide: Lacks the isopropyl group, which may affect its biological activity.

3-(benzyloxy)-N-(4-methylphenyl)isoxazole-5-carboxamide: Contains a methyl group instead of an isopropyl group, potentially altering its properties.

3-(benzyloxy)-N-(4-chlorophenyl)isoxazole-5-carboxamide: The presence of a chlorine atom can significantly change its reactivity and biological effects.

Uniqueness

3-(benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide is unique due to the specific combination of functional groups, which can result in distinct biological activities and chemical properties compared to its analogs.

Biological Activity

3-(benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide is a synthetic organic compound belonging to the isoxazole derivatives class. Its unique structure, characterized by the presence of a benzyloxy group and an isopropyl-substituted phenyl moiety, suggests potential biological activity that warrants detailed investigation.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 300.35 g/mol. The structural features include:

- Isoxazole ring : A five-membered heterocyclic structure that contributes to the compound's reactivity and biological properties.

- Benzyloxy group : Enhances lipophilicity, potentially improving membrane permeability.

- Isopropyl substitution : May influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the isoxazole moiety exhibit diverse biological activities, including:

- Anticancer Activity : Isoxazole derivatives have been studied for their potential in inhibiting tumor growth and proliferation.

- Anti-inflammatory Effects : Some analogs demonstrate the ability to reduce inflammation, making them candidates for treating inflammatory diseases.

- Neuroprotective Properties : Certain derivatives have shown promise in protecting neural cells from damage.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Interaction studies typically employ techniques such as:

- Molecular Docking Studies : To predict binding affinities and elucidate the binding sites on target proteins.

- In vitro Assays : To evaluate the compound's efficacy against specific cell lines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(benzyloxy)-N-phenylisoxazole-5-carboxamide | Isoxazole ring, phenyl group | Moderate anticancer activity |

| 3-(benzyloxy)-N-(4-methylphenyl)isoxazole-5-carboxamide | Isoxazole ring, methyl group | Anti-inflammatory effects |

| 3-(benzyloxy)-N-(4-chlorophenyl)isoxazole-5-carboxamide | Isoxazole ring, chlorine substituent | Neuroprotective properties |

The presence of the isopropyl group in this compound may enhance its potency compared to these analogs due to increased steric hindrance and hydrophobic interactions.

Case Studies and Research Findings

- Anticancer Studies :

-

Neuroprotection :

- Another research highlighted that certain isoxazole derivatives demonstrated neuroprotective effects in models of oxidative stress. The mechanism involved inhibition of reactive oxygen species (ROS) production, which is crucial for preventing neuronal cell death.

- Inflammatory Response :

Q & A

Q. What are the standard synthetic routes for preparing 3-(benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide?

The compound is synthesized via condensation reactions between isoxazole-5-carboxylic acid derivatives and substituted anilines. A typical procedure involves activating the carboxylic acid (e.g., using coupling agents like HATU or EDCI) followed by amide bond formation with 4-isopropylphenylamine. Reaction conditions often include anhydrous solvents (e.g., DMF or THF), inert atmospheres, and temperatures between 0–25°C. Purification is achieved via column chromatography or recrystallization .

Q. How is the compound characterized structurally and chemically?

Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, ¹H NMR in [D6]DMSO resolves signals for benzyloxy protons (δ ~4.8–5.2 ppm) and isopropyl groups (δ ~1.2–1.3 ppm). HRMS confirms the molecular ion peak (e.g., [M+H]⁺), while IR identifies carbonyl stretches (~1650–1700 cm⁻¹) .

Q. What solvents and conditions are optimal for solubility and stability studies?

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water. Stability studies under varying pH (e.g., 3–10) and temperatures (25–60°C) are critical for biological assays. Accelerated degradation studies in acidic/basic conditions can identify vulnerable functional groups (e.g., the benzyloxy moiety) .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

Low yields (<20% in some cases) are attributed to steric hindrance from the 4-isopropylphenyl group and competing side reactions. Strategies include:

- Ultrasound-assisted synthesis : Enhances reaction rates and reduces byproducts .

- Catalytic systems : Use of Pd/Cu catalysts for C–N coupling or microwave irradiation to optimize energy transfer .

- Protecting groups : Temporary protection of the benzyloxy group to prevent undesired oxidation .

Q. What methodologies resolve contradictions in biological activity data?

Discrepancies in bioactivity (e.g., IC₅₀ values) arise from assay conditions (e.g., DMSO concentration, cell lines). Standardization includes:

- Mitochondrial assays : Isolation protocols using differential centrifugation and buffers supplemented with BSA to maintain protein integrity .

- Dose-response curves : Normalizing data to control compounds (e.g., verapamil for calcium channel studies) .

- Orthogonal assays : Cross-validating results with fluorescence-based (e.g., Rh123) and electrophysiological methods .

Q. What structure-activity relationships (SAR) govern its biological activity?

Key SAR insights:

- Benzyloxy group : Enhances lipophilicity and membrane permeability but may reduce metabolic stability .

- 4-Isopropylphenyl moiety : Increases steric bulk, potentially improving target selectivity (e.g., kinase inhibition) .

- Isoxazole core : The heterocyclic ring’s electron-withdrawing properties modulate binding affinity to enzymes like cyclooxygenase or cytochrome P450 .

Q. How do computational models predict its pharmacokinetic properties?

Molecular dynamics simulations and docking studies (e.g., using AutoDock Vina) assess interactions with targets like the ATP-binding pocket of kinases. Predicted logP values (~3.5) align with moderate blood-brain barrier permeability, while metabolic stability is inferred from susceptibility to hepatic CYP3A4 oxidation .

Methodological Considerations

Q. What protocols mitigate batch-to-batch variability in synthesis?

- Stoichiometric control : Precise molar ratios of reactants (e.g., 1:1.05 acid/amine) to minimize unreacted starting materials.

- In-line analytics : Real-time monitoring via HPLC or FTIR to track reaction progress .

- Crystallization optimization : Use of antisolvents (e.g., hexane) to improve purity and polymorph consistency .

Q. How are biological assays designed to evaluate its therapeutic potential?

- Target engagement assays : Fluorescence polarization for binding affinity to purified proteins (e.g., tubulin) .

- Cellular models : Primary hepatocytes or cancer cell lines (e.g., HepG2) treated with 1–100 µM compound, with viability assessed via MTT or Alamar Blue .

- In vivo models : Zebrafish embryos or murine xenografts for toxicity and efficacy profiling, with endpoints like tumor volume reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.